N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide
Description
This compound features a 1H-indole core substituted at the 1-position with an ethyl chain terminating in a 4-fluorobenzamide group. At the 3-position of the indole, a sulfanyl-linked carbamoyl methyl group is attached to a 2-chloro-5-(trifluoromethyl)phenyl moiety. The 4-fluorobenzamide group may contribute to receptor selectivity, as seen in structurally related pharmaceuticals .
Properties
IUPAC Name |
N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF4N3O2S/c27-20-10-7-17(26(29,30)31)13-21(20)33-24(35)15-37-23-14-34(22-4-2-1-3-19(22)23)12-11-32-25(36)16-5-8-18(28)9-6-16/h1-10,13-14H,11-12,15H2,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBOJXHTVKEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the carbamoyl and sulfanyl groups. The indole moiety is introduced through a cyclization reaction, and the final step involves the coupling of the indole derivative with 4-fluorobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could replace the chloro group with various nucleophiles.
Scientific Research Applications
N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: Further studies should assess the target compound’s affinity for 5-HT receptors or COX enzymes, given structural parallels to and .
- Agrochemical Screening : Testing against plant pathogens or insects could validate its utility, leveraging halogen/TFM motifs common in pesticides .
- Synthetic Optimization : Improved yields may require tailored purification methods, as automated HPLC was critical for Compound 31 .
Biological Activity
N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides and contains multiple functional groups that contribute to its biological properties. The molecular formula is C_{19}H_{18ClF_3N_2O_2S with a molecular weight of 428.69 g/mol. The presence of a trifluoromethyl group, a chloro group, and a sulfanyl moiety are significant for its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound reduces the availability of NADPH, destabilizing the enzyme and leading to decreased cell growth .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis. This is particularly relevant in cancer therapy where targeted inhibition can lead to selective cytotoxicity against tumor cells.
Anticancer Properties
Several studies have investigated the anticancer potential of benzamide derivatives similar to this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic pathways, which could be linked to its interaction with mitochondrial proteins .
Case Studies
- In Vivo Studies : A study involving a derivative of this compound showed promising results in animal models, where it significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response .
- Clinical Trials : Early-phase clinical trials are underway for similar compounds targeting specific cancers, showing improved outcomes in patients with resistant forms of tumors .
Comparative Analysis
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | DHFR inhibition |
| 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide | Antimicrobial | Cell membrane disruption |
| Benzamide derivatives | Various | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
